(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol

PI3Kδ inhibition AKT phosphorylation Cellular assay

(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group at the 6-position and a piperidine ring at the 4-position, which is further substituted with a methanol group. This compound belongs to the pyrimidine-piperidine class, which is widely recognized for its role in the development of pharmaceutical agents, particularly as kinase inhibitors.

Molecular Formula C12H19N3O2
Molecular Weight 237.303
CAS No. 1353945-79-5
Cat. No. B2462287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol
CAS1353945-79-5
Molecular FormulaC12H19N3O2
Molecular Weight237.303
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)N2CCC(CC2)CO
InChIInChI=1S/C12H19N3O2/c1-2-17-12-7-11(13-9-14-12)15-5-3-10(8-16)4-6-15/h7,9-10,16H,2-6,8H2,1H3
InChIKeyPMISWGCFYVFCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol (CAS 1353945-79-5) for Kinase Inhibitor Research: A Core Scaffold Intermediate


(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group at the 6-position and a piperidine ring at the 4-position, which is further substituted with a methanol group . This compound belongs to the pyrimidine-piperidine class, which is widely recognized for its role in the development of pharmaceutical agents, particularly as kinase inhibitors [1]. Its structural architecture—comprising a hydrogen bond donor (hydroxymethyl) and a basic nitrogen center—provides a versatile platform for further derivatization in medicinal chemistry campaigns targeting the ATP-binding pocket of kinases [2].

Procurement Risk in (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol Selection: Substitution of Ethoxy and Methanol Moieties Alters Target Engagement


Generic substitution of this compound with other pyrimidine-piperidine analogs is scientifically unsound. Minor structural modifications to the ethoxy group or the piperidine-methanol moiety can profoundly alter kinase inhibition potency, selectivity profiles, and metabolic stability [1]. The 6-ethoxy substitution on the pyrimidine ring and the 4-methanol group on the piperidine are critical pharmacophoric elements that influence binding affinity and orientation within the kinase ATP-binding pocket [2]. For instance, replacement with a methylamino group or relocation of the hydroxyl moiety can shift target engagement from PI3Kδ to other kinases or abolish activity entirely [3]. Procurement of a non-identical analog risks invalidating SAR hypotheses and wasting downstream synthesis and assay resources.

Quantitative Differentiation of (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol vs. Pyrimidine-Piperidine Analogs


PI3Kδ Cellular Inhibition: Superior Potency Compared to Methylamino-Pyrimidine Analog

In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation, (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol exhibits an IC50 of 102 nM [1]. In contrast, a closely related analog, (1-(2-methyl-6-(methylamino)pyrimidin-4-yl)piperidin-4-yl)methanol (CAS 1513694-31-9), shows an IC50 of 28 μM in a comparable PI3K-related assay, representing a >274-fold difference in potency [2]. This stark contrast underscores the critical impact of the 6-ethoxy versus 2-methyl-6-methylamino substitution on target engagement.

PI3Kδ inhibition AKT phosphorylation Cellular assay

CYP3A4 Liability: Significantly Reduced Inhibition Risk Compared to Alternative PI3K Inhibitors

Time-dependent inhibition of CYP3A4, a major cytochrome P450 isoform, is a critical liability in drug development. (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol demonstrates an IC50 of 10,000 nM (10 μM) in a human liver microsome assay [1]. This value is significantly higher (i.e., weaker inhibition) compared to many potent PI3K inhibitors, which often exhibit IC50 values in the low nanomolar range for CYP3A4, indicating a higher risk of drug-drug interactions [2]. For example, the PI3Kδ inhibitor idelalisib is a known CYP3A4 substrate and inhibitor with clinical DDI warnings.

CYP3A4 Drug-drug interaction Metabolic stability

PIM Kinase Selectivity: Reduced Off-Target Activity Compared to Pan-Kinase Inhibitors

PIM kinases are common off-targets for ATP-competitive inhibitors. (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol exhibits an IC50 of 30.5 nM against PIM2 in a radiometric assay [1]. In comparison, a pan-kinase inhibitor like staurosporine exhibits sub-nanomolar potency against PIM2 (IC50 ~0.4 nM) [2]. The >75-fold difference indicates a more favorable selectivity profile for this compound, reducing the likelihood of PIM-related off-target effects in cellular and in vivo studies.

PIM kinase Selectivity Off-target

Commercial Availability and Purity: Verified Supply Chain for Reproducible Research

(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol is commercially available from multiple reputable vendors with a purity of ≥95% [REFS-1, REFS-2]. This ensures that research laboratories can obtain consistent, high-quality material for reliable SAR studies. In contrast, many closely related analogs are either not commercially available or are only offered in smaller quantities or lower purities, introducing variability into experimental workflows.

Commercial availability Purity Supply chain

Optimal Use Cases for (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol in Kinase-Targeted Drug Discovery


PI3Kδ Inhibitor Lead Optimization and SAR Studies

This compound serves as a high-quality starting point for medicinal chemistry campaigns targeting PI3Kδ. Its demonstrated cellular activity (IC50 = 102 nM) against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1] makes it a validated scaffold for further optimization. Researchers can systematically modify the ethoxy or methanol moieties to explore structure-activity relationships aimed at improving potency, selectivity, and ADME properties.

Kinase Selectivity Profiling and Off-Target Mitigation

The compound's relatively weak inhibition of PIM2 (IC50 = 30.5 nM) compared to pan-kinase inhibitors like staurosporine [1] positions it as a useful tool for kinase selectivity profiling. It can be employed as a reference compound in panel screens to benchmark selectivity windows and identify potential off-target liabilities in early-stage drug discovery.

CYP3A4 Drug-Drug Interaction Risk Assessment

With a CYP3A4 time-dependent inhibition IC50 of 10 μM [1], this compound represents a low DDI risk scaffold. It can be used as a control or comparator in DDI liability assessments when evaluating new chemical entities. Its weak CYP inhibition profile may guide medicinal chemists in designing safer kinase inhibitors with reduced potential for clinical drug interactions.

Quote Request

Request a Quote for (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.